2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Overview
Description
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazole rings. The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The triazole ring is often formed via the Huisgen cycloaddition reaction between azides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce triazolines .
Scientific Research Applications
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes . The sulfanyl group and the heterocyclic rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
What sets 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE apart from similar compounds is its unique combination of a pyrazole ring, a triazole ring, and a sulfanyl group.
Properties
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6OS/c1-11(2)8-18-15(24)10-25-17-20-19-16(23(17)9-12(3)4)14-7-13(5)22(6)21-14/h7,11-12H,8-10H2,1-6H3,(H,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSRMKFLLGHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC(C)C)SCC(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.